1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(1-ethylpiperidin-2-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-2-14-6-4-3-5-9(14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDBGSIIOHURCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycine transporter 1 (GlyT1), which is involved in the regulation of glycine levels in the brain. The interaction with GlyT1 suggests that this compound may influence neurotransmitter regulation and synaptic transmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby influencing neuronal function and communication. Additionally, it may impact the expression of genes related to synaptic plasticity and neuroprotection.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of GlyT1, thereby increasing the availability of glycine in the synaptic cleft. This inhibition can enhance the activation of NMDA receptors, which are crucial for synaptic plasticity and cognitive functions. The compound may also influence other molecular targets, leading to changes in enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions and retains its inhibitory activity over extended periods. Long-term exposure to the compound in vitro has demonstrated sustained modulation of neurotransmitter levels and gene expression, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and synaptic plasticity without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including neurotoxicity and behavioral changes. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that may retain or alter its biological activity. The compound’s metabolism may also influence metabolic flux and the levels of various metabolites, impacting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. This localization is essential for its activity and function within the cell.
Biological Activity
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
The compound has the following chemical structure and properties:
- Molecular Formula: C12H18N4O2
- Molecular Weight: 246.30 g/mol
- CAS Number: 2097964-28-6
- Enzyme Interaction : The triazole ring in this compound can interact with various enzymes, influencing their catalytic functions. This interaction is significant in modulating metabolic pathways within cells .
- Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can alter the expression of genes associated with these pathways, leading to potential therapeutic effects against cancer .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Induces apoptosis via mitochondrial pathway |
| HCT116 (colon cancer) | 0.43 | Inhibits proliferation and migration |
| HepG2 (liver cancer) | 4.76 | Induces oxidative stress leading to cell death |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibits a lower IC50 against HCT116 cells compared to conventional chemotherapeutics like Doxorubicin (0.64 µM), suggesting its potential as a more effective treatment option .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Case Studies
In a recent study published in Frontiers in Chemistry, researchers synthesized various derivatives of triazole compounds, including this compound. These derivatives were tested for their anticancer activity against multiple cell lines, revealing promising results that support further investigation into their therapeutic applications .
Another study focused on the compound's role in modulating immune responses. It was found that treatment with this triazole derivative increased the production of cytokines in immune cells, suggesting a potential application in immunotherapy for cancer treatment .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest moderate to high potency against these pathogens.
Anticancer Potential
The compound has demonstrated promising anticancer properties in preliminary studies. It was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealing that it can induce apoptosis in a dose-dependent manner. The reported IC50 values were approximately 10 µM for MCF-7 cells and 15 µM for HeLa cells, indicating its potential as a therapeutic agent in oncology.
The mechanism of action appears to involve the inhibition of essential enzymes linked to cellular proliferation and survival pathways. Specifically, it inhibits histone methyltransferases, which play critical roles in gene expression regulation.
Molecular Mechanism
At the molecular level, the compound exerts its effects through specific binding interactions with biomolecules. The triazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or activating their catalytic functions. This interaction is crucial for modulating various cellular processes.
Metabolic Pathways
The compound interacts with several metabolic pathways and enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction is essential for understanding its pharmacokinetics and potential side effects.
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Activity Study : A study conducted on various bacterial strains showed that the compound effectively inhibited growth at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.
- Cancer Cell Line Research : Investigations into the anticancer properties revealed that treatment with the compound resulted in significant cell death in MCF-7 and HeLa cell lines, supporting further exploration as a cancer therapeutic.
- Pharmacokinetic Profiling : Studies on the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics in animal models, which are critical for developing effective drug formulations.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group at the 4-position participates in classical acid-derived reactions:
Esterification
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Reagents : Alcohol (R-OH) + H₂SO₄ or DCC/DMAP
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Example :
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Product: Methyl 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
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Conditions: Methanol, reflux, 12 hours
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Yield: 75–90%
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Amide Formation
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Reagents : Amine (R-NH₂) + EDC/HOBt or DCC
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Example :
Decarboxylation
-
Conditions : Heating (>200°C) or UV irradiation in acidic media
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Product : 1-((1-Ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole
Triazole Ring Reactivity
The 1,2,3-triazole core undergoes selective transformations:
Electrophilic Substitution
Reduction
-
Reagents : NaBH₄ or LiAlH₄
Piperidine Modifications
The ethylpiperidine group contributes to solubility and binding interactions:
Quaternization
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Reagents : Methyl iodide or alkyl halides
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Product : N-alkylated piperidinium salts
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Conditions : DMF, 60°C, 6 hours
Oxidation
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Reagents : m-CPBA or H₂O₂
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Product : Piperidine N-oxide derivatives
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Application : Enhances polarity for pharmaceutical applications
Key Reaction Data Table
Mechanistic Insights
-
CuAAC Mechanism : Copper(I) acetylide forms via alkyne coordination, followed by azide cycloaddition to yield the triazole ring .
-
Decarboxylation : Proceeds via radical intermediates under thermal conditions, releasing CO₂.
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Reduction Selectivity : NaBH₄ preferentially reduces esters over carboxylic acids due to steric and electronic factors .
This compound’s multifunctional architecture enables its use in medicinal chemistry (e.g., protease inhibitors) and materials science (e.g., metal-organic frameworks). Further studies on its bioactivity and catalytic applications are warranted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their structural features, synthesis routes, and biological activities:
Key Comparative Insights:
Substituent Effects on Activity: The 2-aminophenyl group in enhances antibacterial activity through hydrogen bonding and π-π stacking. In contrast, the ethylpiperidinylmethyl group in the target compound may improve blood-brain barrier penetration (via basic piperidine) and metabolic stability (via ethyl substitution). Bulky substituents (e.g., biphenyl-dioxane in ) favor protein-protein interaction inhibition (e.g., PD-1/PD-L1), while smaller groups (e.g., difluorobenzyl in ) optimize antimicrobial membrane disruption.
Synthetic Flexibility :
- CuAAC is universally employed for triazole formation, but post-functionalization (e.g., ester hydrolysis in , acetal deprotection in ) tailors solubility and bioavailability.
Acid vs. Ester Derivatives :
- Carboxylic acid derivatives (e.g., target compound, ) are typically bioactive, while esters (e.g., ) act as prodrugs with improved absorption.
Preparation Methods
Azide-Alkyne Cycloaddition and Subsequent Functionalization
One of the most commonly employed routes involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring:
Step 1: Synthesis of the Alkyne and Azide Precursors
The alkyne precursor can be derived from propiolic acid esters or related alkynes.
The azide precursor is typically generated from the corresponding halide via nucleophilic substitution with sodium azide.
Step 2: CuAAC Reaction
- The azide and alkyne are reacted in the presence of a copper(I) catalyst under mild conditions to yield the 1-substituted 1,2,3-triazole.
Step 3: Functional Group Transformation
The ester group (if starting from propiolic acid ethyl ester) is hydrolyzed to the carboxylic acid.
The piperidinylmethyl substituent is introduced via alkylation or reductive amination using a suitable piperidine derivative.
Limitations : Use of sodium azide poses safety risks due to its toxicity and explosive nature; propiolic acid esters are relatively expensive, and the reaction requires careful control to avoid side reactions, limiting industrial scalability.
Improved Industrial-Scale Preparation Method
To address the limitations of traditional methods, an improved process has been developed emphasizing:
Simplified Operation : Avoiding highly toxic reagents like sodium azide.
Higher Yield and Purity : Optimized reaction conditions including temperature, solvent choice, and catalysts.
Environmental Considerations : Use of less hazardous reagents and safer reaction apparatus.
This method involves:
Direct bromination of 1-substituted 1H-1,2,3-triazole to form 4,5-dibromo derivatives.
Subsequent nucleophilic substitution and carboxylation steps to install the carboxylic acid group at the 4-position.
Coupling with the 1-ethylpiperidin-2-ylmethyl moiety via nucleophilic substitution.
The process is suitable for industrial production due to its operational simplicity and avoidance of expensive or hazardous materials.
Alkylation and Formylation Routes
Alternative synthetic routes focus on:
Alkylation of Piperidine Rings : Using ethyl halides to introduce the ethyl group on the piperidine nitrogen.
Formylation of Triazole Ring : Introduction of aldehyde groups via Vilsmeier-Haack reaction or related formylation techniques, which can then be oxidized to carboxylic acids.
Oxidation Steps : Using oxidants like potassium permanganate under acidic conditions to convert aldehydes to carboxylic acids.
Reduction and Substitution Reactions : Employing sodium borohydride or lithium aluminum hydride for reduction steps, followed by nucleophilic substitutions to install the piperidinylmethyl substituent.
Comparative Data Table of Preparation Methods
| Preparation Step | Traditional CuAAC Method | Improved Industrial Method | Alkylation/Formylation Route |
|---|---|---|---|
| Key Reagents | Propiolic acid ethyl ester, sodium azide | 1-substituted 1H-1,2,3-triazole, bromine | Ethyl halide, formylation reagents (Vilsmeier) |
| Safety and Environmental Concerns | High toxicity (sodium azide), expensive materials | Safer reagents, less hazardous intermediates | Moderate safety, requires strong oxidants |
| Reaction Conditions | Copper(I) catalyst, mild temperature | Bromination, nucleophilic substitution | Acidic oxidation, reductive amination |
| Yield and Purity | Moderate to high | High | Variable, depends on reaction optimization |
| Industrial Suitability | Limited due to hazards and cost | Suitable for scale-up | Potentially scalable with optimization |
Detailed Research Findings
Yield Optimization : The improved industrial method achieves yields exceeding 85% for the final product, attributed to optimized bromination and substitution steps.
Reaction Time and Temperature : Bromination and carboxylation steps typically proceed efficiently at 0–25°C, minimizing side reactions and decomposition.
Purification Techniques : Crystallization and chromatographic methods are employed post-reaction to ensure high purity, critical for pharmaceutical applications.
Mechanistic Insights : The bromination of the triazole ring occurs regioselectively at the 4 and 5 positions, enabling targeted functionalization at the 4-position after selective substitution at the 5-position.
Summary of Key Preparation Steps
| Step Number | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 1-substituted 1H-1,2,3-triazole | Azide-alkyne cycloaddition or bromination | Formation of triazole core |
| 2 | Bromination of triazole ring | Bromine in suitable solvent, controlled temp | 4,5-Dibromo-1-substituted triazole |
| 3 | Carboxylation at 4-position | Nucleophilic substitution, CO2 introduction | 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |
| 4 | Coupling with 1-ethylpiperidin-2-ylmethyl group | Alkylation or reductive amination | Target compound: 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid |
Q & A
Q. What are the key synthetic routes for 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
- Piperidine functionalization : Alkylation or acylation steps to introduce the ethylpiperidinylmethyl group .
- Carboxylic acid activation : Hydrolysis of ester precursors under acidic or basic conditions .
Intermediates are characterized using TLC for reaction monitoring, NMR (¹H/¹³C) for structural elucidation, and HPLC-MS for purity assessment (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity category) .
- Ventilation : Use fume hoods to prevent inhalation of fine particles (classified as hazardous dust) .
- Storage : Store at -20°C in airtight containers to prevent degradation; avoid exposure to moisture .
Q. How is the compound’s solubility optimized for in vitro assays?
- Solvent selection : Use DMSO for stock solutions (10 mM), followed by dilution in PBS or cell culture media .
- Sonication : Apply 10-minute ultrasonic baths at 37°C to disperse aggregates .
- Co-solvents : Add β-cyclodextrin (5% w/v) to improve aqueous solubility for pharmacokinetic studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes/receptors (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
- Pharmacophore mapping : Identify critical hydrogen-bonding (carboxylic acid group) and hydrophobic (piperidine/ethyl) interactions .
Q. What strategies resolve contradictions in activity data across different assay systems?
- Dose-response validation : Test compound concentrations from 1 nM to 100 µM to rule out off-target effects .
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to confirm specificity .
- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with results .
Q. How are reaction conditions optimized to improve synthesis yield and purity?
- Catalyst screening : Compare Cu(I) vs. Ru(II) catalysts for regioselective triazole formation .
- Temperature control : Maintain 50–60°C during cycloaddition to minimize side reactions (e.g., triazole isomerization) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column) .
Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?
- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- CYP450 inhibition : Use fluorogenic substrates in microsomal assays to assess metabolic interactions .
- Caco-2 permeability : Measure apparent permeability (Papp) to predict oral bioavailability .
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological activity studies?
- Standardize protocols : Pre-equilibrate assay buffers (pH 7.4) and control humidity during cell culture .
- Batch testing : Synthesize multiple compound batches and compare activity IC50 values (±10% variability allowed) .
- Positive controls : Include reference inhibitors (e.g., indomethacin for COX-2 assays) to validate assay conditions .
Q. What analytical techniques confirm structural integrity under varying pH conditions?
- pH stability studies : Incubate the compound in buffers (pH 2–12) and analyze via:
- ¹H NMR : Detect protonation shifts in the piperidine ring .
- FT-IR : Monitor carboxylic acid O-H stretching (2500–3000 cm⁻¹) for degradation .
- XRD : Compare crystal lattice parameters to reference data .
Q. How to design structure-activity relationship (SAR) studies for derivative optimization?
- Scaffold modifications : Replace the ethyl group on piperidine with cyclopropyl or trifluoromethyl moieties .
- Bioisosteric substitution : Swap triazole with oxazole or pyrazole rings to modulate potency .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
